molecular formula C12H20O3 B14508366 Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol CAS No. 64349-05-9

Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol

Cat. No.: B14508366
CAS No.: 64349-05-9
M. Wt: 212.28 g/mol
InChI Key: IRLLQSUOLWKTEL-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with a methyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. The specific conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexadiene derivatives.

Scientific Research Applications

Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism by which acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadiene: A simpler compound with a similar ring structure but without the methyl and isopropyl substitutions.

    Menthol: A compound with a similar isopropyl group but different ring structure and functional groups.

Properties

CAS No.

64349-05-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4-5,7,9,11H,6H2,1-3H3;1H3,(H,3,4)

InChI Key

IRLLQSUOLWKTEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C=C1)C(C)C)O.CC(=O)O

Origin of Product

United States

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